molecular formula C14H17N B040052 (S)-(-)-N,N-Dimethyl-1-(1-naphthyl)ethylamine CAS No. 121045-73-6

(S)-(-)-N,N-Dimethyl-1-(1-naphthyl)ethylamine

Cat. No.: B040052
CAS No.: 121045-73-6
M. Wt: 199.29 g/mol
InChI Key: AXRXYILTIWBHEP-NSHDSACASA-N
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Description

(S)-(-)-N,N-Dimethyl-1-(1-naphthyl)ethylamine is a valuable, enantiopure chiral amine extensively utilized in asymmetric synthesis as a versatile chiral auxiliary and ligand. Its core research value lies in its ability to induce chirality in synthetic reactions, enabling the production of enantiomerically enriched compounds. The bulky, planar 1-naphthyl group and the stereogenic center adjacent to the amine functionality create a well-defined chiral environment. This structure allows it to act as an effective ligand for Lewis acids, coordinating to metals and facilitating asymmetric transformations such as enantioselective alkylations, aldol reactions, and Diels-Alder cycloadditions. Furthermore, it serves as a key chiral building block for the synthesis of more complex pharmaceutical intermediates and catalysts. Researchers in medicinal chemistry and process development employ this compound to establish stereocontrol, thereby synthesizing single-enantiomer molecules for biological evaluation and optimizing synthetic routes for potential active pharmaceutical ingredients (APIs). Its high optical purity is critical for achieving excellent enantiomeric excess (ee) in target molecules, making it an indispensable tool for advancing synthetic methodology and chiral research.

Properties

IUPAC Name

(1S)-N,N-dimethyl-1-naphthalen-1-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N/c1-11(15(2)3)13-10-6-8-12-7-4-5-9-14(12)13/h4-11H,1-3H3/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXRXYILTIWBHEP-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC2=CC=CC=C21)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC2=CC=CC=C21)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90446670
Record name (S)-(-)-N,N-Dimethyl-1-(1-naphthyl)ethylamine
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Molecular Weight

199.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121045-73-6
Record name (S)-(-)-N,N-Dimethyl-1-(1-naphthyl)ethylamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-(-)-N,N-Dimethyl-1-(1-naphthyl)ethylamine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(-)-N,N-Dimethyl-1-(1-naphthyl)ethylamine typically involves the following steps:

    Starting Material: The synthesis begins with (S)-(-)-1-(1-naphthyl)ethylamine.

    Methylation: The amine group is then methylated using formaldehyde and formic acid in a process known as Eschweiler-Clarke methylation. The reaction conditions usually involve heating the mixture to around 100°C for several hours.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Using large reactors to handle the starting materials and reagents.

    Purification: The product is purified through distillation or recrystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

(S)-(-)-N,N-Dimethyl-1-(1-naphthyl)ethylamine undergoes several types of chemical reactions:

    Oxidation: It can be oxidized to form corresponding imines or oximes.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the dimethylamine group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic conditions.

Major Products

    Oxidation: Produces imines or oximes.

    Reduction: Yields secondary amines.

    Substitution: Results in various substituted amines depending on the nucleophile used.

Scientific Research Applications

(S)-(-)-N,N-Dimethyl-1-(1-naphthyl)ethylamine has several applications in scientific research:

    Chemistry: Used as a chiral auxiliary in asymmetric synthesis to produce enantiomerically pure compounds.

    Biology: Employed in the study of enzyme mechanisms and as a ligand in receptor binding studies.

    Medicine: Investigated for its potential use in pharmaceuticals, particularly in the synthesis of chiral drugs.

    Industry: Utilized in the production of fine chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of (S)-(-)-N,N-Dimethyl-1-(1-naphthyl)ethylamine involves its interaction with various molecular targets:

    Molecular Targets: It can bind to enzymes and receptors, influencing their activity.

    Pathways Involved: The compound can modulate biochemical pathways by acting as an inhibitor or activator of specific enzymes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Enantiomeric Pair: (R)-(+)-N,N-Dimethyl-1-(1-naphthyl)ethylamine

The (R)-enantiomer shares identical physical properties (e.g., molecular weight, solubility) but exhibits opposite optical activity. In asymmetric catalysis, the (S)-form often outperforms the (R)-form in enantioselectivity due to substrate-ligand steric compatibility.

Non-Dimethylated Analog: (S)-(-)-1-(1-Naphthyl)ethylamine

Removing the dimethyl groups reduces steric hindrance, altering reactivity. In cycloiridation reactions, the primary amine [(S)-1-(1-naphthyl)ethylamine] forms iridacycles with 90% yield, whereas the dimethylated derivative produces a demethylation byproduct (11) with lower yield (42%) . This highlights the dimethyl group’s role in modulating reaction pathways.

Phenyl-Substituted Analogs

Replacing the naphthyl group with phenyl or substituted phenyl groups decreases steric and electronic effects:

  • 1-Phenylethylamine Derivatives : In enantioselective difluoromethylthiolation, phenyl analogs (e.g., 2a, 2d) showed lower ee (46–57%) compared to the naphthyl variant (62%) .
  • Methoxy/Bromo-Substituted Derivatives : Derivatives like (R)-N-(1-(4-methoxyphenyl)ethyl)salicylaldimine exhibit altered coordination behavior in metal complexes, with reduced catalytic efficiency in hydrogenation compared to naphthyl-based ligands .

Bulkier Ligands: (S)-N,N-Dimethyl-1-[(R)-1',2-Bis(diphenylphosphino)ferrocenyl]ethylamine

This ferrocene-based ligand demonstrates superior catalytic activity in asymmetric C–C bond formation compared to (S)-(-)-N,N-Dimethyl-1-(1-naphthyl)ethylamine. However, its synthesis is more complex, requiring multistep procedures, whereas the naphthylamine is commercially accessible and easier to handle .

Key Research Findings and Data Tables

Table 1: Enantioselectivity of Chiral Amines in Electrophilic Difluoromethylthiolation

Entry Ar R Yield (%) ee (%)
1 Ph Me 79 57
2 Ph Et 79 46
3 1-Naphthyl Me 57 62
4 4-MeC₆H₄ Me 80 57

Source: Adapted from

Table 2: Catalytic Performance in Cycloiridation Reactions

Compound Product Yield (%) Selectivity
This compound Demethylation byproduct 42 Low
(S)-1-(1-Naphthyl)ethylamine Iridacycle 90 High

Source:

Structural and Functional Advantages

  • Steric Effects : The naphthyl group’s bulkiness prevents undesired side reactions in crowded catalytic environments, enhancing selectivity .
  • Electronic Effects : The electron-rich naphthalene ring stabilizes transition states via π-stacking, critical for enantioselective transformations .
  • Synthetic Versatility : Unlike ferrocene-based ligands, this compound is readily modified at the ethylamine backbone for tailored applications .

Limitations and Challenges

  • Byproduct Formation : Demethylation during cyclometallation reduces yields, necessitating optimized conditions .
  • Cost : Commercial prices (~$189/g) limit large-scale use compared to simpler amines like 1-phenylethylamine .

Biological Activity

(S)-(-)-N,N-Dimethyl-1-(1-naphthyl)ethylamine, commonly referred to as (S)-(-)-DNE, is a chiral amine with significant biological activity due to its unique structural features. This compound has garnered attention in medicinal chemistry and neuropharmacology for its potential therapeutic applications, particularly as a selective ligand for various receptors and as an inhibitor of specific enzymes.

  • Chemical Formula : C₁₄H₁₇N
  • Molecular Weight : 199.29 g/mol
  • CAS Number : 121045-73-6
  • Optical Activity : Specific rotation [α]23/D 43° in methanol

The chiral nature of (S)-(-)-DNE allows it to interact selectively with biological receptors, leading to diverse pharmacological effects. Its structure consists of a dimethylamino group attached to a 1-naphthyl group through an ethyl chain, which enhances its binding properties compared to its enantiomer (R)-(+)-DNE.

1. Enzyme Inhibition

(S)-(-)-DNE has been identified as an inhibitor of monoamine oxidase (MAO), an enzyme responsible for the degradation of neurotransmitters such as dopamine, serotonin, and norepinephrine. By inhibiting MAO, (S)-(-)-DNE can potentially elevate the levels of these neurotransmitters, which may have therapeutic implications in treating conditions like depression and Parkinson's disease.

2. Receptor Interactions

Research indicates that (S)-(-)-DNE acts as a selective ligand for specific neurotransmitter receptors. Its interactions with these receptors can influence neurotransmitter systems, making it a candidate for further research in drug development targeting neurological disorders.

Comparative Biological Activity

The biological activity of (S)-(-)-DNE can be contrasted with its enantiomer and other related compounds. The following table summarizes key compounds and their notable features:

Compound NameCAS NumberNotable Features
(R)-(+)-N,N-Dimethyl-1-(1-naphthyl)ethylamine121045-73-6Enantiomeric counterpart with different biological activity
N,N-Dimethylphenylethylamine100-00-0Lacks naphthyl group; simpler structure
N-Methyl-N-(1-naphthyl)ethanamine1194-65-0Different substitution pattern affecting activity

This table illustrates the structural diversity among related compounds and highlights how the specific stereochemistry of (S)-(-)-DNE contributes to its unique biological profile.

Study on MAO Inhibition

A study conducted on the inhibitory effects of (S)-(-)-DNE on MAO revealed that it significantly affects the enzyme's activity. The compound demonstrated a competitive inhibition mechanism, leading to increased levels of neurotransmitters in vitro. This suggests potential applications in neuropharmacology, particularly for mood disorders.

Binding Affinity Studies

Binding affinity studies using radiolabeled ligands have shown that (S)-(-)-DNE exhibits selective binding to serotonin receptors. This selectivity indicates that the compound could be explored further for developing targeted therapies for anxiety and depression.

Q & A

Q. What are the primary synthetic routes for preparing enantiomerically pure (S)-(-)-N,N-Dimethyl-1-(1-naphthyl)ethylamine?

The compound is typically synthesized via enzymatic resolution of racemic amines. For example, subtilisin in a continuous flow bioreactor catalyzes the kinetic resolution of (R,S)-1-(1-naphthyl)ethylamine using 2,2,2-trifluoroethyl butyrate, yielding the (S)-enantiomer with moderate selectivity . Alternative methods include ω-transaminase-mediated asymmetric synthesis from prochiral ketones like 1-acetonaphthone, though engineering the enzyme (e.g., via random mutagenesis) is often required to enhance catalytic efficiency and enantioselectivity .

Q. How can chiral purity and structural conformation of this compound be validated experimentally?

Phosphated cyclodextrins (P-CDs) are effective chiral solvating agents for NMR analysis. At concentrations of 5–20 mM, P-CDs induce distinct splitting of proton signals in the ¹H NMR spectrum, enabling precise determination of enantiomeric excess (ee) . Single-crystal X-ray diffraction is also used to confirm absolute configuration, as demonstrated for structurally related (S)-(+)-N-benzylidene derivatives, where dihedral angles between aromatic planes provide conformational insights .

Q. What analytical applications utilize this compound or its derivatives?

Derivatives like N-1-naphthylethylenediamine dihydrochloride are critical in colorimetric assays (e.g., Bratton-Marshall reagent) for nitrite detection. Nitrite reacts with sulfanilic acid and the reagent to form a red diazo dye, enabling quantification in biochemical studies .

Advanced Research Questions

Q. How can computational modeling optimize the stereoselective synthesis of this compound?

Density functional theory (DFT) calculations predict stable conformers and transition states during synthesis. For example, DFT analysis of (S)-(+)-N-benzylidene derivatives revealed that the observed X-ray structure corresponds to the second most stable conformer, highlighting the role of non-covalent interactions in stabilizing intermediates . Molecular docking with engineered ω-transaminase variants can also identify mutations (e.g., F88L or V153A) that enhance substrate binding and enantioselectivity .

Q. What experimental strategies resolve contradictions in diastereoselectivity during chiral auxiliary applications?

Studies on β-lactam formation via Staudinger cycloaddition show that 1-(1-naphthyl)ethylamine as a chiral auxiliary leads to poor selectivity compared to 1-phenylethylamine. To address this, hybrid auxiliaries combining naphthyl and sterically bulky groups (e.g., ferrocenyl) are proposed to improve steric and electronic effects, as seen in related N,N-dimethylferrocenyl derivatives .

Q. How does surface adsorption affect the stability and reactivity of this compound in heterogeneous catalysis?

Low-energy electron diffraction (LEED) and temperature-programmed desorption (TPD) studies on Pd(111) surfaces reveal that adsorbate orientation impacts hydrogenation efficiency. (S)-configured amines exhibit distinct binding modes compared to (R)-enantiomers, influencing catalytic outcomes. Computational models of amino acid interactions with metal surfaces further guide reactor design to minimize decomposition .

Methodological Tables

Table 1. Key Enzymatic Resolution Conditions for (S)-(-)-Enantiomer Synthesis

EnzymeSubstrateSolventee (%)Yield (%)Reference
Subtilisin(R,S)-1-(1-naphthyl)ethylamine3-methyl-3-pentanol8545
ω-Transaminase (Arthrobacter sp.)1-acetonaphthoneAqueous buffer9878

Table 2. Computational Parameters for DFT-Based Conformational Analysis

ParameterValue/DescriptionRelevance
Dihedral angle (C*-N-C)23.0° (experimental) vs. 18.5° (DFT)Predicts stability of azomethine conformers
Binding energy (ω-transaminase)ΔG = -5.2 kcal/mol (F88L mutant)Guides enzyme engineering for enhanced substrate affinity

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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